molecular formula C13H17IO B13209329 (2S,5R)-2-(Iodomethyl)-5-(2-methylphenyl)oxane

(2S,5R)-2-(Iodomethyl)-5-(2-methylphenyl)oxane

Cat. No.: B13209329
M. Wt: 316.18 g/mol
InChI Key: LTSRRKKWTLZYNK-RYUDHWBXSA-N
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Description

(2S,5R)-2-(Iodomethyl)-5-(2-methylphenyl)oxane is an organic compound that belongs to the class of oxanes. It is characterized by the presence of an iodomethyl group and a 2-methylphenyl group attached to the oxane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-2-(Iodomethyl)-5-(2-methylphenyl)oxane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylphenyl oxane and iodomethane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the substitution reaction.

    Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems and advanced purification methods can further enhance the yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-2-(Iodomethyl)-5-(2-methylphenyl)oxane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of new compounds.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction reactions can be used to remove or alter specific functional groups within the molecule.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other modified compounds.

Scientific Research Applications

(2S,5R)-2-(Iodomethyl)-5-(2-methylphenyl)oxane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological processes and as a probe to investigate enzyme mechanisms.

    Medicine: Research into its potential therapeutic applications, such as drug development and the design of new pharmaceuticals, is ongoing.

    Industry: It finds applications in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,5R)-2-(Iodomethyl)-5-(2-methylphenyl)oxane involves its interaction with specific molecular targets and pathways. The iodomethyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modification of proteins, nucleic acids, or other biomolecules, thereby influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2S,5R)-2-(Bromomethyl)-5-(2-methylphenyl)oxane: Similar structure but with a bromomethyl group instead of an iodomethyl group.

    (2S,5R)-2-(Chloromethyl)-5-(2-methylphenyl)oxane: Similar structure but with a chloromethyl group instead of an iodomethyl group.

    (2S,5R)-2-(Fluoromethyl)-5-(2-methylphenyl)oxane: Similar structure but with a fluoromethyl group instead of an iodomethyl group.

Uniqueness

The uniqueness of (2S,5R)-2-(Iodomethyl)-5-(2-methylphenyl)oxane lies in its iodomethyl group, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and lower electronegativity of iodine make the iodomethyl group more reactive in substitution reactions, providing unique opportunities for chemical modifications and applications.

Properties

Molecular Formula

C13H17IO

Molecular Weight

316.18 g/mol

IUPAC Name

(2S,5R)-2-(iodomethyl)-5-(2-methylphenyl)oxane

InChI

InChI=1S/C13H17IO/c1-10-4-2-3-5-13(10)11-6-7-12(8-14)15-9-11/h2-5,11-12H,6-9H2,1H3/t11-,12-/m0/s1

InChI Key

LTSRRKKWTLZYNK-RYUDHWBXSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@H]2CC[C@H](OC2)CI

Canonical SMILES

CC1=CC=CC=C1C2CCC(OC2)CI

Origin of Product

United States

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